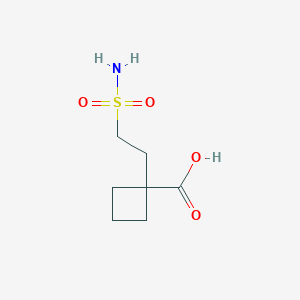

1-(2-Sulfamoylethyl)cyclobutane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(2-Sulfamoylethyl)cyclobutane-1-carboxylic acid” is a compound that contains a cyclobutane ring, which is a ring of four carbon atoms. Attached to one of these carbon atoms is a carboxylic acid group (-COOH), and attached to another carbon atom is a 2-sulfamoylethyl group (-CH2-CH2-SO2NH2). The presence of these functional groups suggests that this compound may have interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cyclobutane ring, followed by the introduction of the carboxylic acid and sulfamoylethyl groups. Cyclobutane rings can be formed through [2+2] cycloaddition reactions . The carboxylic acid group could potentially be introduced through oxidation reactions, while the sulfamoylethyl group could be introduced through nucleophilic substitution or addition reactions .Molecular Structure Analysis

The cyclobutane ring in this compound is likely to impart some strain to the molecule, as the ideal bond angle for sp3 hybridized carbon atoms (as in cyclobutane) is 109.5 degrees, but the bond angles in a cyclobutane ring are 90 degrees. This strain can have significant effects on the compound’s reactivity .Chemical Reactions Analysis

The carboxylic acid group in this compound is acidic, so it can participate in acid-base reactions. The sulfamoylethyl group contains a sulfonamide linkage, which is typically quite stable but can participate in certain types of reactions, such as hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and sulfonamide groups could enhance its solubility in polar solvents. The cyclobutane ring could contribute to a higher melting point compared to similar compounds without a ring structure .Wissenschaftliche Forschungsanwendungen

Synthesis and Structure Analysis

Regiospecific Additions and Synthesis Applications : The addition of hydrazoic acid or benzylamine to 1-(arylsulfonyl) bicyclobutanes, including derivatives like 1-(2-Sulfamoylethyl)cyclobutane-1-carboxylic acid, facilitates the introduction of nitrogen nucleophiles. These reactions enable the synthesis of α-amino cyclobutane carboxylic acids, which are precursors for various diacids through carbonylation and reduction processes (Gaoni, 1988).

Structure and Conformation : Research on related cyclobutane carboxylic acids, such as cis-2-phenylcyclobutanecarboxylic acid, has provided insights into their structural and conformational characteristics. These studies involve X-ray diffraction methods to determine crystal structures, molecular conformations, and bond lengths (Reisner et al., 1983).

Advanced Chemical Synthesis Techniques

Synthesis of Amino Cyclobutane Carboxylic Acids : The synthesis of various stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, including techniques like photochemical [2+2] cycloaddition reactions, highlights advanced methods to create cyclobutane rings. These methods are crucial for the synthesis of this compound and its derivatives (André et al., 2011).

Chemoselective Oxidative Amination and Cyclization : The Rh(II)-catalyzed chemoselective oxidative amination and cyclization cascade of cycloalkyl)methyl sulfamates, including those related to this compound, provides a pathway to synthesize heterocycles. This process involves ring expansion and moiety migration to create complex molecular structures (Pan et al., 2017).

Applications in Medicinal Chemistry and Imaging

Radiotracer Development for Tumor Imaging : The synthesis of fluorine-18 labeled analogs of cyclobutane carboxylic acids, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), demonstrates the application of these compounds in positron emission tomography (PET) for tumor delineation. This highlights the potential of this compound derivatives in medical imaging (Shoup & Goodman, 1999).

SPECT Brain Tumor Imaging Agents : The synthesis and evaluation of iodovinyl amino acids, including derivatives of cyclobutane carboxylic acids, for SPECT brain tumor imaging showcase their utility in oncology. These studies focus on the uptake of such compounds in gliosarcoma cells and their potential as radiotracers (Yu et al., 2008).

Wirkmechanismus

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. The sulfonamide group is a common feature in some antibiotics, so it’s possible that this compound could have antibiotic activity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-sulfamoylethyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c8-13(11,12)5-4-7(6(9)10)2-1-3-7/h1-5H2,(H,9,10)(H2,8,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPXCHPVFPZYHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCS(=O)(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B3014437.png)

![trans-6-Amino-3-oxabicyclo[3.1.0]hexane](/img/structure/B3014439.png)

![2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3014443.png)

![(E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3014448.png)

![2-Methyl-5-((4-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3014453.png)